![molecular formula C21H20FNO5 B2935715 4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904005-23-8](/img/structure/B2935715.png)

4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

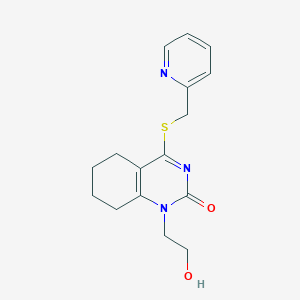

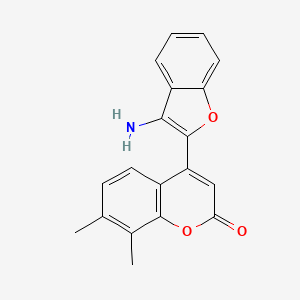

The compound is a derivative of benzo[f][1,4]oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, benzo[b][1,4]oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This method involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The core structure is a benzo[f][1,4]oxazepine, which is a seven-membered ring with one oxygen and one nitrogen atom .Applications De Recherche Scientifique

Synthesis and Characterization

Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds, including oxazepine derivatives. For instance, studies have detailed the synthesis of various 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione compounds, showcasing methods for crafting complex molecules with potential applications in materials science and medicinal chemistry. These syntheses are typically accompanied by detailed spectroscopic analysis, including FT-IR, 1H NMR, and 13C NMR, to confirm the structures of the synthesized compounds (Osman et al., 2011).

Liquid Chromatography and Fluorescence Detection

In analytical chemistry, derivatives of the oxazepine ring structure have been utilized as reagents for enhancing the detection capabilities of liquid chromatography, particularly in the analysis of conjugated dienes through fluorescence detection. Such advancements demonstrate the role of oxazepine derivatives in improving analytical methodologies for detecting complex organic molecules (Shimada & Mizuguchi, 1992).

Medical Imaging and Diagnostics

In the realm of biomedical research, certain oxazepine derivatives have been investigated as potential imaging agents. Notably, radiofluorinated phenylbenzoxazole derivatives, structurally related to oxazepines, have been evaluated as probes for positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease. These studies underscore the potential of oxazepine-related compounds in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Heterocyclic Liquid Crystals

Oxazepine derivatives have also found applications in the study of liquid crystals, which are crucial for various display technologies. Research on heterocyclic liquid crystals incorporating 1,3-oxazepine cores has contributed to our understanding of how different substituents affect the thermal and mesomorphic behavior of these materials. Such investigations help in designing new materials with desirable properties for use in electronic displays and other optical devices (Yeap et al., 2010).

Propriétés

IUPAC Name |

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5/c1-3-17-21(26)23(20(25)14-7-5-6-8-19(14)28-17)12-16(24)15-11-13(22)9-10-18(15)27-4-2/h5-11,17H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTLVZJCYCNMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)

![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)

![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)

![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)

![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)